Crisaborole

Catalog No.
S524455
CAS No.
906673-24-3
M.F
C14H10BNO3
M. Wt
251.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crisaborole

CAS Number

906673-24-3

Product Name

Crisaborole

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

Molecular Formula

C14H10BNO3

Molecular Weight

251.05 g/mol

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2

InChI Key

USZAGAREISWJDP-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble

Synonyms

AN2728; AN-2728; AN 2728; Crisaborole, Eucrisa;

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O

The exact mass of the compound Crisaborole is 251.07537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Crisaborole is a low-molecular-weight (251.04 g/mol) benzoxaborole derivative and a non-steroidal phosphodiesterase 4 (PDE4) inhibitor. Unlike traditional catechol-based PDE4 inhibitors, its structure incorporates a boron atom that is critical for its mechanism of action. In laboratory and industrial procurement, Crisaborole is primarily sourced as an active pharmaceutical ingredient (API) or reference standard for topical anti-inflammatory formulation development, dermatological pharmacokinetic modeling, and metalloenzyme binding studies. Its defining procurement-relevant attributes are its rapid steady-state skin penetration without the need for aggressive permeation enhancers, and its highly specific metabolic clearance pathway, which rapidly hydrolyzes the active compound into inactive metabolites to prevent systemic accumulation [1].

Substituting Crisaborole with other commercially available PDE4 inhibitors, such as roflumilast or apremilast, fundamentally compromises localized dermatological assays. Standard PDE4 inhibitors rely on traditional hydrogen bonding and exhibit prolonged systemic half-lives, which can confound in vivo dermal models with systemic toxicity, such as gastrointestinal distress, when trace amounts enter circulation [1]. In contrast, Crisaborole utilizes a unique boron-mediated chelation of the PDE4 bimetallic center and undergoes rapid systemic deactivation via esterases into the inactive metabolite AN7602 within 1.2 to 2 hours [2]. Furthermore, substituting Crisaborole with other benzoxaboroles like tavaborole is invalid, as tavaborole specifically targets leucyl-tRNA synthetase rather than PDE4, resulting in a complete loss of the intended anti-inflammatory mechanism [1].

Boron-Mediated Bimetallic Coordination in the PDE4 Active Site

Crisaborole differentiates itself from traditional PDE4 inhibitors through its structural binding mechanism. While roflumilast utilizes a '3-point' contact rule (binding the metal site, a conserved glutamine, and a structured water molecule), Crisaborole relies on a '1-point' contact. Its boron atom directly chelates the zinc (Zn2+) and magnesium (Mg2+) ions in the PDE4 bimetallic center, forming a tetrahedral geometry coordinated by a water molecule [1]. This distinct coordination mode allows researchers to target PDE4 without mimicking the full cAMP binding profile required by catechol-based inhibitors like apremilast[2].

Evidence DimensionActive site coordination mechanism
Target Compound DataCrisaborole (Boron-mediated bimetallic Zn2+/Mg2+ chelation; 1-point contact)
Comparator Or BaselineRoflumilast (Non-metal-chelating hydrogen bond network; 3-point contact)
Quantified DifferenceComplete shift from hydrogen-bond-driven to metallo-covalent chelation
ConditionsX-ray crystallography of PDE4 active site

Procuring Crisaborole provides a unique structural scaffold for researchers designing novel boron-based metalloenzyme inhibitors that avoid traditional competitive binding limitations.

Rapid Systemic Deactivation and Half-Life

A critical selection factor for Crisaborole in topical models is its rapid metabolic clearance. Once absorbed into systemic circulation, Crisaborole is rapidly hydrolyzed by esterases and oxidases into the inactive metabolites AN7602 and AN8323, resulting in a systemic elimination half-life of approximately 1.2 to 2 hours [1]. In contrast, oral PDE4 inhibitors like apremilast maintain active systemic circulation for significantly longer periods, leading to off-target gastrointestinal toxicity [2]. This rapid deactivation restricts Crisaborole's pharmacological footprint almost exclusively to the cutaneous application site.

Evidence DimensionSystemic elimination half-life of active compound
Target Compound DataCrisaborole (1.2 to 2 hours, rapidly converting to inactive AN7602)
Comparator Or BaselineApremilast (6 to 9 hours, maintaining systemic PDE4 inhibition)
Quantified Difference~75% reduction in systemic active half-life
ConditionsIn vivo pharmacokinetic profiling

This rapid deactivation makes Crisaborole the required reference standard for developing localized topical therapies where systemic PDE4 inhibition must be strictly avoided.

Molecular Weight and Topical Permeability

Crisaborole's physicochemical profile is optimized for epidermal penetration without the need for aggressive chemical permeation enhancers. With a molecular weight of 251.04 Da, it is significantly smaller than bulkier PDE4 inhibitors like apremilast (460.5 Da)[1]. In vitro Franz diffusion cell studies demonstrate that Crisaborole achieves steady-state skin retention within 4 to 8 hours when applied in a standard lipophilic ointment base [2]. This low molecular weight and favorable partition coefficient allow it to bypass the stratum corneum barrier more efficiently than higher-molecular-weight analogs.

Evidence DimensionMolecular Weight and Permeability
Target Compound DataCrisaborole (251.04 Da; steady-state permeation in 4-8 hours)
Comparator Or BaselineApremilast (460.5 Da; requires systemic oral delivery or complex topical vehicles)
Quantified Difference45% reduction in molecular mass, enabling direct epidermal penetration
ConditionsIn vitro pig ear skin model / Franz diffusion cell

Reduces formulation complexity for R&D teams, allowing for simpler, less irritating topical vehicles in dermatological drug development.

PDE4 IC50 Potency vs. Selectivity Trade-off

While Crisaborole is highly effective in vivo, its raw in vitro potency is intentionally moderate compared to systemic benchmarks. Crisaborole exhibits an IC50 for PDE4 of approximately 0.24 to 0.49 µM . In direct contrast, roflumilast is an ultra-potent inhibitor with an IC50 of 0.7 nM [1]. This moderate affinity is a deliberate design feature; it allows for high-concentration localized dosing (e.g., 2% w/w topical applications) to achieve complete local cytokine suppression without triggering the severe adverse events associated with ultra-potent PDE4 blockade if trace amounts enter circulation.

Evidence DimensionPDE4 Inhibition (IC50)
Target Compound DataCrisaborole (0.24 to 0.49 µM)
Comparator Or BaselineRoflumilast (0.7 nM)
Quantified Difference>300-fold lower raw in vitro potency
ConditionsIn vitro recombinant PDE4 enzymatic assay

Guides procurement for in vitro assays where a moderate-affinity, highly localized PDE4 inhibitor is required to establish a baseline for topical efficacy without over-suppressing the target.

Reference Standard for Boron-Based Metalloenzyme Inhibitor Design

Driven by its unique bimetallic Zn2+/Mg2+ chelation mechanism, Crisaborole is a critical procurement item for structural biology and medicinal chemistry labs. It serves as a positive control for developing novel benzoxaborole derivatives targeting other metalloenzymes, providing a validated baseline for boron-oxygen-metal coordination in X-ray crystallography and molecular docking studies [1].

Baseline Control in Localized Dermatological Pharmacokinetics

Because it rapidly hydrolyzes into the inactive metabolite AN7602 within 2 hours, Crisaborole is the ideal benchmark for evaluating the systemic safety of new topical anti-inflammatories. Formulators use it in Franz diffusion cells and in vivo minipig models to calibrate assays measuring the ratio of local skin retention to systemic clearance[2].

Positive Control in Epidermal Cytokine Suppression Assays

Crisaborole's moderate IC50 and high skin penetrability (MW 251 Da) make it a standard reference material for in vitro keratinocyte and peripheral blood mononuclear cell (PBMC) assays. It is used to establish baseline suppression of pro-inflammatory cytokines (IL-4, IL-13, IL-31) in models of atopic dermatitis without the confounding cellular toxicity often seen with ultra-potent inhibitors like roflumilast .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.0753733 Da

Monoisotopic Mass

251.0753733 Da

Heavy Atom Count

19

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q2R47HGR7P

Drug Indication

Intended for the topical treatment of mild to moderate atopic dermatitis in patients 2 years of age and older.
FDA Label
Staquis is indicated for treatment of mild to moderate atopic dermatitis in adults and paediatric patients from 2 years of age with ≤ 40% body surface area (BSA) affected.
Treatment of atopic dermatitis

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Phosphodiesterase Inhibitors

Mechanism of Action

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases.

Absorption Distribution and Excretion

Systemic concentrations of crisaborole were reached by 8 days of twice-daily topical administration. It has low systemic absorption thus poses less risk for developing systemic side effects.
Renal excretion of metabolites is the major route of elimination.

Metabolism Metabolites

Crisaborole is substantially metabolized into inactive metabolites. The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis; this metabolite is further metabolized into downstream metabolites, among which 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (metabolite 2), formed via oxidation, is also a major metabolite.

Wikipedia

Crisaborole

Use Classification

Human drugs -> Other dermatological preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Thombre A, Tse S, Yeoh T, Chen R, North R, Brown M. Ex vivo (human skin) and in vivo (minipig) permeation of propylene glycol applied as topical crisaborole ointment, 2. Int J Pharm. 2019 Nov 21:118847. doi: 10.1016/j.ijpharm.2019.118847. [Epub ahead of print] PubMed PMID: 31759994.
2: Ono R, Yagi M, Shoji A, Fujita K, Yoshida M, Ports WC, Purohit VS. Phase 1 study of crisaborole in Japanese healthy volunteers and patients with atopic dermatitis. J Dermatol. 2019 Oct 27. doi: 10.1111/1346-8138.15123. [Epub ahead of print] PubMed PMID: 31657024.
3: Bissonnette R, Pavel AB, Diaz A, Werth JL, Zang C, Vranic I, Purohit VS, Zielinski MA, Vlahos B, Estrada YD, Saint-Cyr Proulx E, Ports WC, Guttman-Yassky E. Crisaborole and atopic dermatitis skin biomarkers: An intrapatient randomized trial. J Allergy Clin Immunol. 2019 Nov;144(5):1274-1289. doi: 10.1016/j.jaci.2019.06.047. Epub 2019 Aug 13. PubMed PMID: 31419544.
4: Demurtas A, Pescina S, Nicoli S, Santi P, Padula C. Development and validation of a simple method for the extraction and quantification of crisaborole in skin layers. Biomed Chromatogr. 2019 Nov;33(11):e4664. doi: 10.1002/bmc.4664. Epub 2019 Aug 29. PubMed PMID: 31342550.
5: Hashim PW, Chima M, Kim HJ, Bares J, Yao CJ, Singer G, Chen T, Genece J, Baum D, Kimmel GW, Nia JK, Gagliotti M, Lebwohl MG. Crisaborole 2% ointment for the treatment of intertriginous, anogenital, and facial psoriasis: a double-blind, randomized, vehicle-controlled trial. J Am Acad Dermatol. 2019 Jul 3. pii: S0190-9622(19)32287-X. doi: 10.1016/j.jaad.2019.06.1288. [Epub ahead of print] PubMed PMID: 31279028.
6: Callender VD, Alexis AF, Stein Gold LF, Lebwohl MG, Paller AS, Desai SR, Tan H, Ports WC, Zielinski MA, Tallman AM. Efficacy and Safety of Crisaborole Ointment, 2%, for the Treatment of Mild-to-Moderate Atopic Dermatitis Across Racial and Ethnic Groups. Am J Clin Dermatol. 2019 Oct;20(5):711-723. doi: 10.1007/s40257-019-00450-w. PubMed PMID: 31264114; PubMed Central PMCID: PMC6764931.
7: Pharmacoeconomic Review Report: Crisaborole Ointment, 2% (Eucrisa): (Pfizer Canada Inc.): Indication: For topical treatment of mild-to-moderate atopic dermatitis in patients two years of age and older [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Apr. Available from http://www.ncbi.nlm.nih.gov/books/NBK542516/ PubMed PMID: 31211531.
8: Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa): (Pfizer Canada Inc.): Indication: For topical treatment of mild to moderate atopic dermatitis in patients 2 years of age and older [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Apr. Available from http://www.ncbi.nlm.nih.gov/books/NBK542348/ PubMed PMID: 31206290.
9: CADTH Canadian Drug Expert Committee Recommendation: Crisaborole (Eucrisa — Pfizer Canada Inc.): Indication: For topical treatment of mild-to-moderate atopic dermatitis in patients two years of age and older [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Apr. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK542403/ PubMed PMID: 31206288.
10: Kimyon RS, Schlarbaum JP, Liou YL, Hylwa SA, Warshaw EM. Allergic Contact Dermatitis to Crisaborole. Dermatitis. 2019 Jul/Aug;30(4):272-274. doi: 10.1097/DER.0000000000000488. PubMed PMID: 31136354.
11: Ständer S, Yosipovitch G, Bushmakin AG, Cappelleri JC, Luger T, Tom WL, Ports WC, Zielinski MA, Tallman AM, Tan H, Gerber RA. Examining the association between pruritus and quality of life in patients with atopic dermatitis treated with crisaborole. J Eur Acad Dermatol Venereol. 2019 Sep;33(9):1742-1746. doi: 10.1111/jdv.15712. Epub 2019 Jul 7. PubMed PMID: 31132182.
12: Ramachandran V, Cline A, Feldman SR, Strowd LC. Evaluating crisaborole as a treatment option for atopic dermatitis. Expert Opin Pharmacother. 2019 Jun;20(9):1057-1063. doi: 10.1080/14656566.2019.1604688. Epub 2019 Apr 19. PubMed PMID: 31002539.
13: Woo TE, Kuzel P. Crisaborole 2% Ointment (Eucrisa) for Atopic Dermatitis. Skin Therapy Lett. 2019 Mar;24(2):4-6. Review. PubMed PMID: 30970204.
14: Simpson EL, Yosipovitch G, Bushmakin AG, Cappelleri JC, Luger T, Ständer S, Tom WL, Ports WC, Zielinski MA, Tallman AM, Tan H, Gerber RA. Direct and Indirect Effects of Crisaborole Ointment on Quality of Life in Patients with Atopic Dermatitis: A Mediation Analysis. Acta Derm Venereol. 2019 Jul 1;99(9):756-761. doi: 10.2340/00015555-3181. PubMed PMID: 30896779.
15: Barney E, Prose NS, Ramirez M. Inflammatory linear verrucous epidermal nevus treated successfully with crisaborole ointment in a 5-year-old boy. Pediatr Dermatol. 2019 May;36(3):404-405. doi: 10.1111/pde.13793. Epub 2019 Mar 5. PubMed PMID: 30838675.
16: Pao-Ling Lin C, Gordon S, Her MJ, Rosmarin D. A retrospective study: Application site pain with the use of crisaborole, a topical phosphodiesterase 4 inhibitor. J Am Acad Dermatol. 2019 May;80(5):1451-1453. doi: 10.1016/j.jaad.2018.10.054. Epub 2018 Nov 2. PubMed PMID: 30395914.
17: Simpson EL, Paller AS, Boguniewicz M, Eichenfield LF, Feldman SR, Silverberg JI, Chamlin SL, Zane LT. Crisaborole Ointment Improves Quality of Life of Patients with Mild to Moderate Atopic Dermatitis and Their Families. Dermatol Ther (Heidelb). 2018 Dec;8(4):605-619. doi: 10.1007/s13555-018-0263-0. Epub 2018 Oct 22. PubMed PMID: 30345457; PubMed Central PMCID: PMC6261115.
18: Castelli G, Schaffer M. Crisaborole (Eucrisa) for Mild to Moderate Atopic Dermatitis. Am Fam Physician. 2018 Sep 15;98(6):379-380. PubMed PMID: 30215912.
19: Robbins AB, Gor A, Bui MR. Topical Crisaborole-A Potential Treatment for Recalcitrant Palmoplantar Psoriasis. JAMA Dermatol. 2018 Sep 1;154(9):1096-1097. doi: 10.1001/jamadermatol.2018.2397. PubMed PMID: 30090935.
20: Lee EB, Lebwohl MG, Wu JJ. Treatment of psoriasis with crisaborole. J Dermatolog Treat. 2019 Mar;30(2):156-157. doi: 10.1080/09546634.2018.1480747. Epub 2018 Jun 8. PubMed PMID: 29812961.

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